Technical Whitepaper: Demethoxycurcumin (DMC) – Structural Characterization and Therapeutic Implications
Technical Whitepaper: Demethoxycurcumin (DMC) – Structural Characterization and Therapeutic Implications
This technical guide provides a comprehensive structural characterization of Demethoxycurcumin (DMC), synthesizing physicochemical data, spectroscopic fingerprints, and structure-activity relationships (SAR) relevant to drug development.
Executive Summary
Demethoxycurcumin (DMC), a naturally occurring curcuminoid comprising 10–20% of Curcuma longa extracts, represents a critical structural analogue of curcumin.[1] While often overshadowed by its parent compound, DMC exhibits distinct physicochemical stability and bioavailability profiles due to its asymmetric structure. This guide dissects the chemical architecture of DMC, providing the rigorous structural data and isolation protocols necessary for its utilization as a scaffold in lead optimization.
Chemical Identity & Structural Architecture[2][3]
DMC is a diarylheptanoid belonging to the curcuminoid class.[2] Its structural uniqueness lies in its asymmetry: unlike the symmetric curcumin (diferuloylmethane), DMC possesses one feruloyl moiety and one 4-coumaroyl moiety linked by a heptadiene-3,5-dione system.
Core Identifiers
| Parameter | Specification |
| Common Name | Demethoxycurcumin (DMC) |
| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |
| Molecular Formula | C₂₀H₁₈O₅ |
| Molecular Weight | 338.35 g/mol |
| CAS Number | 22608-11-3 |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |
Structural Asymmetry & Electronic Environment
The defining feature of DMC is the absence of a methoxy group (-OCH₃) on one of the aromatic rings.
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Ring A (Feruloyl): Contains a 3-methoxy-4-hydroxy substitution pattern (electron-donating).
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Ring B (Coumaroyl): Contains only a 4-hydroxy substitution (less electron-rich than Ring A).
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Linker (β-Diketone): Acts as a Michael acceptor. In solution, this moiety exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond and resonance conjugation across the heptadiene chain.
Physicochemical Profiling
The removal of the methoxy group alters the lipophilicity and pKa, influencing membrane permeability and hydrolytic stability.
| Property | Value | Implications for Drug Delivery |
| LogP | ~3.3 – 3.54 | High lipophilicity; requires lipid-based formulations (e.g., liposomes, micelles) for systemic delivery. |
| Solubility | < 0.1 mg/mL (Water) | Practically insoluble in water; soluble in acetone, ethanol, and DMSO. |
| pKa | ~8.0 (Phenolic OH) | Slightly lower pKa than Curcumin due to reduced electron donation, affecting ionization at physiological pH. |
| Stability | > Curcumin | The reduced electron density makes DMC less susceptible to oxidative degradation in phosphate buffers (pH 7.4). |
Spectroscopic Characterization (The "Fingerprint")
Accurate identification of DMC requires distinguishing it from the symmetric curcumin. The asymmetry induces distinct splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR)
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Solvent Choice: DMSO-d₆ is preferred over CDCl₃ to prevent the loss of exchangeable phenolic protons and to ensure solubility.
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Key Diagnostic Signals:
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Asymmetry: Unlike curcumin, where aromatic protons appear as a single set of symmetric signals, DMC displays two distinct sets of aromatic signals.
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Methine Proton (Enol): A sharp singlet around δ 6.06 ppm confirms the enol tautomer.
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Methoxy Group: A single sharp singlet at δ 3.84 ppm (integrating to 3H) confirms the presence of one methoxy group (Curcumin would show 6H).
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Table 2: Diagnostic ¹H NMR Shifts (500 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Assignment Logic |
| -OCH₃ | 3.84 | Singlet (3H) | Confirms mono-demethoxy status. |
| C1-H (Linker) | 6.06 | Singlet (1H) | Characteristic of the enol form (C-H between carbonyls). |
| Vinyl (Linker) | 6.70 – 7.60 | Doublets (J=16Hz) | Large coupling constant confirms trans (E) geometry. |
| Ring A (3,4-sub) | 7.15 (d), 7.32 (dd) | Multiplets | Feruloyl ring protons (similar to curcumin). |
| Ring B (4-sub) | 6.83 (d), 7.58 (d) | AA'BB' System | Coumaroyl ring protons (distinct AA'BB' pattern). |
Mass Spectrometry (MS)
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Ionization: ESI (Electrospray Ionization) in negative or positive mode.
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Parent Ion: [M-H]⁻ at m/z 337.1; [M+H]⁺ at m/z 339.1.
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Fragmentation: Major fragments occur via cleavage of the β-diketone bridge, yielding ions characteristic of ferulic acid and p-coumaric acid derivatives.
Structure-Activity Relationships (SAR)
The "missing" methoxy group is not merely a structural artifact; it dictates the molecule's reactivity and binding profile.
The "Methoxy Paradox"
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Antioxidant Activity: Curcumin > DMC. The methoxy group is an electron donor (EDG) that stabilizes the phenoxy radical. Fewer methoxy groups reduce ROS scavenging potential.
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Stability: DMC > Curcumin.[3] The same electron density that aids antioxidant activity makes curcumin prone to rapid hydrolytic degradation and autoxidation. DMC's lower electron density confers greater stability in physiological media.
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Cytotoxicity: Context-dependent. DMC often exhibits superior uptake and retention in cells due to its altered lipophilicity, showing higher potency in specific cancer lines (e.g., MCF-7, PC-3) compared to curcumin.
SAR Visualization
The following diagram illustrates how specific structural features of DMC translate to its biological properties.
Figure 1: Structure-Activity Relationship (SAR) map of Demethoxycurcumin, highlighting how specific chemical moieties influence stability and biological interaction.[4][5]
Experimental Protocol: Isolation & Purification
Isolating high-purity DMC (>98%) from turmeric oleoresin is challenging due to the structural similarity of curcuminoids. The following protocol utilizes a polarity-based separation strategy validated in literature.
Protocol Design Logic
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Extraction: Acetone or Ethanol is used for initial extraction due to high curcuminoid solubility.
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Separation: Silica gel column chromatography is effective, but High-Speed Countercurrent Chromatography (HSCCC) is superior for scale-up as it avoids irreversible adsorption of the phenol groups onto silica.
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Purification: Crystallization exploits the differential solubility of DMC vs. Curcumin in Chloroform:Methanol mixtures.
Step-by-Step Isolation Workflow
Materials:
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Turmeric Rhizome Powder
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Solvents: Hexane, Chloroform (CHCl₃), Methanol (MeOH), Ethanol.
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Stationary Phase: Silica Gel 60 (70–230 mesh).[6]
Workflow:
-
Soxhlet Extraction: Extract 50g turmeric powder with 500mL Ethanol at 60°C for 6 hours. Concentrate in vacuo to yield crude oleoresin.
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Column Packing: Slurry pack Silica Gel (200g) using CHCl₃.
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Gradient Elution:
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Elute with CHCl₃ (100%) → Collect Fraction A (Essential oils/non-polars).
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Elute with CHCl₃:MeOH (98:2) → Collect Fraction B (Bisdemethoxycurcumin elutes first).
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Elute with CHCl₃:MeOH (95:5) → Collect Fraction C (Demethoxycurcumin elutes second).
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Elute with CHCl₃:MeOH (90:10) → Collect Fraction D (Curcumin elutes last).
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Note: Elution order may vary based on stationary phase acidity; always verify with TLC.
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TLC Verification: Run fractions on Silica plates (Mobile Phase: CHCl₃:MeOH 95:5). DMC R_f value will be intermediate (~0.45) between Curcumin (~0.[5]35) and Bisdemethoxycurcumin (~0.60).
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Crystallization: Dissolve Fraction C in hot Ethanol. Add CHCl₃ dropwise until cloudy. Cool to 4°C overnight to crystallize DMC.
Figure 2: Isolation workflow for Demethoxycurcumin using gradient elution column chromatography.
References
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PubChem. (n.d.).[2][9] Demethoxycurcumin Compound Summary (CID 5469424).[2] National Library of Medicine. Retrieved from [Link]
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Péret-Almeida, L., et al. (2005). Separation and determination of the physico-chemical characteristics of curcumin, demethoxycurcumin and bisdemethoxycurcumin. Food Research International.[7] (Contextualized from search results on separation protocols).
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Sandur, S. K., et al. (2007). Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses.[10] Carcinogenesis. Retrieved from [Link]
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Inoue, K., et al. (2008).[6] Purification of curcumin, demethoxycurcumin, and bisdemethoxycurcumin by high-speed countercurrent chromatography. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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MDPI. (2024).[11] Characterization, Antioxidant and Cytotoxic Evaluation of Demethoxycurcumin and Bisdemethoxycurcumin from Curcuma longa. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Demethoxycurcumin | C20H18O5 | CID 5469424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. nuft.edu.ua [nuft.edu.ua]
- 5. researchgate.net [researchgate.net]
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- 10. Curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin and turmerones differentially regulate anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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